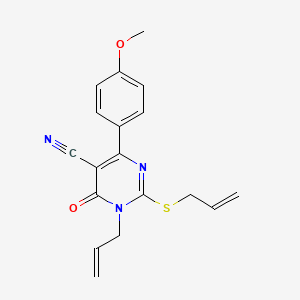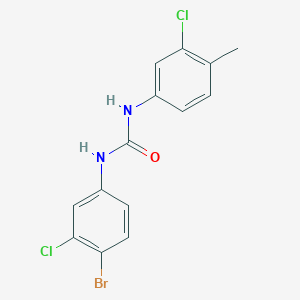![molecular formula C23H28N4S2 B4670357 1,5-dimethyl-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B4670357.png)
1,5-dimethyl-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide
Vue d'ensemble
Description
1,5-dimethyl-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide, commonly known as DMTS, is a synthetic compound that has shown potential in various scientific research applications. DMTS is a bicyclic amidine compound that contains a sulfur atom in its structure. This compound has been synthesized in various ways, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of DMTS is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can lead to cell death. DMTS has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its cytotoxic activity.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the disruption of the cell cycle. DMTS has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMTS in lab experiments is its high yield of synthesis, which makes it readily available for research. Another advantage is its potential as a cytotoxic agent against cancer cells. However, one limitation of using DMTS is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
Of research on DMTS include further studies on its mechanism of action, its potential as an anticancer agent, and its use as a catalyst for organic reactions. Additionally, studies on the toxicity of DMTS and its effects on non-cancerous cells are needed to determine its safety for use in humans. Overall, DMTS is a promising compound that has shown potential in various scientific research applications and warrants further investigation.
Applications De Recherche Scientifique
DMTS has been used in various scientific research applications, including as a reagent for the determination of trace amounts of copper and mercury in water samples, as a ligand for the synthesis of metal complexes, and as a catalyst for various organic reactions. DMTS has also been used as a potential anticancer agent, as it has shown cytotoxic activity against various cancer cell lines.
Propriétés
IUPAC Name |
1,5-dimethyl-3-N,7-N-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4S2/c1-22-13-23(2,16-26(14-22)20(28)24-18-9-5-3-6-10-18)17-27(15-22)21(29)25-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCMSGAUOWAVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN(C1)C(=S)NC3=CC=CC=C3)(CN(C2)C(=S)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4670281.png)
![methyl [5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4670284.png)
![1-[5-(2-tert-butylphenoxy)pentyl]pyrrolidine](/img/structure/B4670292.png)
![2-[({[4-(4-methoxyphenyl)-2-pyrimidinyl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4670300.png)
![(3,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4670305.png)

![N-(2,5-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4670323.png)
![methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4670329.png)

![N-allyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4670349.png)
![N-allyl-2-{[(4-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4670356.png)
![2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-4-quinolinecarboxamide](/img/structure/B4670363.png)

![5-({1-[4-(2-methoxyphenoxy)butyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4670377.png)
